molecular formula C9H8O2 B191007 Dihydrocoumarin CAS No. 119-84-6

Dihydrocoumarin

Cat. No. B191007
CAS RN: 119-84-6
M. Wt: 148.16 g/mol
InChI Key: VMUXSMXIQBNMGZ-UHFFFAOYSA-N
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Description

Dihydrocoumarin (DHC) is an organic compound that belongs to the class of chemicals known as lactones . It is functionally related to a coumarin and has a role as a plant metabolite . This compound was first isolated and identified in the late 19th century .


Synthesis Analysis

The synthesis of dihydrocoumarin typically involves the reduction of coumarin using sodium borohydride (NaBH4) or similar reducing agents . Coumarin itself can be synthesized via the Perkin reaction involving salicylaldehyde and acetic anhydride . There are also biotechnological processes that provide the natural flavor dihydrocoumarin in a preparative scale .


Molecular Structure Analysis

The chemical structure of DHC includes nine carbon atoms (C9), six hydrogen atoms (H6), and two oxygen atoms (O2) . As a lactone, it has a cyclic ester group which is the characteristic of this chemical class . The spectroscopic analysis indicated the presence of aromatic carbons and hydrogen atoms, and also the carbonyl and methoxy groups .


Chemical Reactions Analysis

Dihydrocoumarin compounds are of great interest in organic chemistry due to their structural versatilities . A theoretical calculation was performed using density functional theory to analyze the sites where nucleophilic or electrophilic attack took place and to examine the molecular electrostatic potential surface .


Physical And Chemical Properties Analysis

Dihydrocoumarin appears as a white crystalline substance at room temperature . The molecular weight of dihydrocoumarin is 146.14 g/mol . It has a boiling point of 125 – 130 degrees Celsius at 15 mm Hg . DHC exhibits good solubility in ethanol and ether, while it’s sparingly soluble in water .

Scientific Research Applications

  • Herbicidal Potential : Dihydrocoumarin shows potential as a botanical herbicide, inhibiting the growth of barnyardgrass without significant inhibition of rice seedling growth. It causes oxidative stress in barnyardgrass, disrupts cell membranes, and reduces root cell activity, leading to cell death. It affects plant hormone signal transduction and interferes with phenylpropanoid biosynthesis genes, influencing vital metabolite production (Yang et al., 2022).

  • Role in Flavor and Fragrance Industry : Dihydrocoumarins are important as flavor and fragrance compounds, efficiently prepared from o-hydroxycinnamaldehydes through N-heterocyclic carbene-catalyzed redox lactonization (Zeitler & Rose, 2009).

  • Sensitizing Potency : Certain coumarins, including dihydrocoumarin, exhibit moderate to strong contact sensitizing potency. This is attributed to their ability to form ortho-quinones under oxidizing conditions (Hausen & Kallweit, 1986).

  • Biocatalytic Synthesis in Flavor Industry : Natural dihydrocoumarin, relevant for the flavor industry, can be biotransformed from the toxic compound coumarin by various yeasts and fungi, showing different conversion rates and substrate concentrations (Serra et al., 2019).

  • Structural and Spectroscopic Characterization : Dihydrocoumarin compounds are of interest in organic chemistry due to their structural versatility. A study focused on the crystal structure and spectroscopic characterization of a synthesized dihydrocoumarin compound, revealing insights into its molecular properties (Vaz et al., 2017).

  • Anticoagulant Properties : Coumarin derivatives like bishydroxycoumarin and Dicumarol, related to dihydrocoumarin, have been used as anticoagulants for thrombotic and thromboembolic disorders (Leavitt & Nicholson, 1956).

  • Biotechnological Production in Flavor Industry : Natural dihydrocoumarin, important in the flavor industry, has been produced biotechnologically from coumarin or tonka bean meal with various strains, fulfilling criteria for natural flavoring (Häser et al., 2006).

  • Interaction with Human Serum Albumin : The binding of Aloe dihydrocoumarin with human serum albumin (HSA) has been investigated, showing high-affinity binding and indicating a potential role in drug action mechanisms (Zhang et al., 2008).

  • Antioxidant and Immunomodulatory Properties : Dihydrocoumarin derivatives have shown antioxidant activity against radicals and exhibited immunomodulatory activity, influencing the phagocytic activity and production of superoxide anions in macrophages (Zhang et al., 2006).

  • Toxicology and Carcinogenesis Studies : Studies on 3,4-Dihydrocoumarin have explored its use as a flavoring agent, its effects on various animal models, and potential carcinogenic properties, contributing to a better understanding of its safety profile (National Toxicology Program, 1993).

Future Directions

Dihydrocoumarin is a natural product of great relevance for the flavor industry . The identification and the production of natural flavors possessing coumarin-like odor, which are considered safe for human health, have become highly desirable . More focused research is required for the improvement of the commercialization processes, including the cost-effectiveness and scale of production of these materials .

properties

IUPAC Name

3,4-dihydrochromen-2-one
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InChI

InChI=1S/C9H8O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-4H,5-6H2
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InChI Key

VMUXSMXIQBNMGZ-UHFFFAOYSA-N
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Canonical SMILES

C1CC(=O)OC2=CC=CC=C21
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Molecular Formula

C9H8O2
Record name 3,4-DIHYDROCOUMARIN
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DSSTOX Substance ID

DTXSID2020474
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Molecular Weight

148.16 g/mol
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Physical Description

3,4-dihydrocoumarin is a white to pale yellow clear oily liquid with a sweet odor. Solidifies around room temperature. (NTP, 1992), Liquid, White to light yellow liquid; Colorless solid; [HSDB] Low melting solid; mp = 24-26 deg C; [MSDSonline], Solid, colourless to pale yellow liquid; coconut-like aroma
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Record name 2H-1-Benzopyran-2-one, 3,4-dihydro-
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Boiling Point

522 °F at 760 mmHg (NTP, 1992), 272 °C, 271.00 to 272.00 °C. @ 760.00 mm Hg
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Flash Point

266 °F (NTP, 1992), 130 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Slightly soluble in ether and carbon tetrachloride, 1:2.5-3.5 IN 70% ALCOHOL, Soluble in chloroform., Soluble in chlorinated solvents, In water, 3,000 mg/l at 37 °C, 3 mg/mL at 37 °C, Slightly soluble in water; soluble in oil, soluble (in ethanol)
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Density

1.169 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.169 @ 18 °C, 1.186-1.192
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Vapor Pressure

13.4 mmHg at 77 °F ; 19.5 mmHg at 108 °F; 27.4 mmHg at 145 °F (NTP, 1992), 13.4 [mmHg]
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Mechanism of Action

Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins ...in the coagulation cascade... are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase... . The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/
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Product Name

3,4-Dihydrocoumarin

Color/Form

Leaflets, White to light yellow, oily liquid, Colorless crystals

CAS RN

119-84-6
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Melting Point

77 °F (NTP, 1992), 25 °C
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Record name 3,4-Dihydro-2H-1-benzopyran-2-one
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URL http://www.hmdb.ca/metabolites/HMDB0036626
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A solution of coumarin-1 (11.0 g, 47.5 mmol) in ethyl acetate (150 mL) was treated with 10% Pd/C (100 mg) in a parr bottle. The suspension was then hydrogenated at 80 psi and 80° C. for 6 hours. The suspension was filtered through a bed of celite to remove the Pd/C, and the celite bed washed with warm ethyl acetate (100 mL). The filtrate was concentrated and dried under vacuo to yield 11.0 g (100%) of the 3,4 -dihydrocoumarin (2) as an oil;
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Thus, in accordance with Reaction Scheme 6, 3-bromo phenol, or a 3-bromo phenol substituted in the 4 (para) position by an alkyl substituent (Compound 7) is acylated with an acylating agent, such as the acid chloride (compound 11) derived from 3,3-dimethylacrylic acid or from another appropriately substituted acrylic acid (R1 ' and R2 ' is either H or lower alkyl). The acylation of the 3-bromo-phenol (Compound 7) with the acid chloride (Compound 11) is preferably conducted in the presence of a strong base (e.g. sodium hydride) in an inert solvent (such as tetrahydrofuran). The resulting phenyl-acrylate (Compound 12) is ring closed under Friedel-Crafts type reaction conditions (e.g. AlCl3 catalyst, in an inert solvent such as methylene chloride) to provide two positional isomers (Compound 13) and (Compound 14) of the 2-oxo-chroman derivative, each of which bears, in the 4-position, the CH2R1 ' and CH2R2 ' substituents and where R5 is hydrogen or lower alkyl. As described previously for Reaction Scheme 5, the mixture is then separated by conventional means to obtain the desired 7-bromo-2-oxo-chroman (Compound 13). 1t should be noted that as also described previously in connection with Reaction Scheme 5 the 7-bromo-2-oxo chroman (Compound 11) can be separated from the potential regio-isomeric impurities at the carboxylic acid stage or at the final coupling stage. The 2-oxo-7-bromo-chroman (Compound 13) is thereafter reduced with lithium aluminum hydride or an appropriate reducing agent to provide the 7-bromo-diol (Compound 15). The diol (Compound 15) is then mono-mesylated at the primary alcohol position followed by intramolecular nucleophilic displacement of a mesyl leaving group, to give the 7-bromo-chroman (Compound 8) which bears the desired CH2 --R1', CH2R2 ' and R5 substituents. The carboxylic acid function is introduced into the 7-position in the same manner as described previously in Reaction scheme 5 to give the 7-carboxy chroman (Compound 10).
[Compound]
Name
lower alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
substituted acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19

Synthesis routes and methods III

Procedure details

Thus, in accordance with Reaction Scheme 6, 3-bromo phenol, or a 3-bromo phenol substituted in the 4 (para) position by an alkyl substituent (Compound 7) is acylated with an acylating agent, such as the acid chloride (Compound 11) derived from 3,3-dimethylacrylic acid or from another appropriately substituted acrylic acid (R1 ' and R2 ' is either H or lower alkyl). The acylation of the 3-bromo-phenol (Compound 7) with the acid chloride (Compound 11) is preferably conducted in the presence of a strong base (e.g. sodium hydride) in an inert solvent (such as tetrahydrofuran). The resulting phenyl-acrylate (Compound 12) is ring closed under Friedel-Crafts type reaction conditions (e.g. AlCl3 catalyst, in an inert solvent such as methylene chloride) to provide two positional isomers (Compound 13) and (Compound 14) of the 2-oxo-chroman derivative, each of which bears, in the 4-position, the CH2R1 ' and CH2R2 ' substituents and where R5 is hydrogen or lower alkyl. As described previously for Reaction Scheme 5, the mixture is then separated by conventional means to obtain the desired 7-bromo-2-oxo-chroman (Compound 13). It should be noted that as also described previously in connection with Reaction Scheme 5 the 7-bromo-2-oxo chroman (Compound 13) can be separated from the potential regio-isomeric impurities at the carboxylic acid stage or at the final coupling stage. The 2-oxo-7-bromo-chroman (Compound 13) is thereafter reduced with lithium aluminum hydride or an appropriate reducing agent to provide the 7-bromo-diol (Compound 15). The diol (Compound 15) is then mono-mesylated at the primary alcohol position followed by intramolecular nucleophilic displacement of a mesyl leaving group, to give the 7-bromo-chroman (Compound 8) which bears the desired CH2 -R1 ', CH2R2 ' and R5 substituents. The carboxylic acid function is introduced into the 7-position in the same manner as described previously in Reaction Scheme 5 to give the 7-carboxy chroman (Compound 10).
[Compound]
Name
lower alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Compound 11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
Compound 11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
substituted acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19

Synthesis routes and methods IV

Procedure details

Coumarin (30 g, 0.205 moles) is reduced on the Parr apparatus in 200 ml ethyl acetate with 1 g platinum oxide at 40 psi. When the uptake ceased (ca. 1 hr.) the catalyst is removed by filtration and the filtrate evaporated to give a quantitate yield of dihydrocoumarin.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrocoumarin
Reactant of Route 2
Dihydrocoumarin
Reactant of Route 3
Dihydrocoumarin
Reactant of Route 4
Dihydrocoumarin
Reactant of Route 5
Reactant of Route 5
Dihydrocoumarin
Reactant of Route 6
Dihydrocoumarin

Citations

For This Compound
4,240
Citations
BG Lake, TJB Gray, JG Evans, DFV Lewis… - Toxicology and applied …, 1989 - Elsevier
… for the effects of coumarin and dihydrocoumarin … While dihydrocoumarin had ence of dihydrocoumarin … comparative studies with coumarin and dihydrocoumarin where a good in vitro1 …
Number of citations: 119 www.sciencedirect.com
J Modranka, A Albrecht, R Jakubowski… - Bioorganic & medicinal …, 2012 - Elsevier
A series of new 3-methylidenechroman-2-ones bearing various aromatic moieties and various substituents at position 4 were synthesized in a three step reaction sequence. Friedel–…
Number of citations: 51 www.sciencedirect.com
S Serra, A Castagna, M Valentino - Catalysts, 2019 - mdpi.com
Dihydrocoumarin is a natural product of great relevance for the flavour industry. In this work, we describe a study on the biotransformation of the toxic compound coumarin into natural …
Number of citations: 10 www.mdpi.com
JA Vida, M Gut - The Journal of Organic Chemistry, 1968 - ACS Publications
Selective reduction of 3, 4-dihydrocoumarin-4-acetic acid (II) leads to 2-o-hydroxyphenyl-4-hydroxy-butane-l-carboxylic acid lactone (IV) by either one of the described two methods. …
Number of citations: 7 pubs.acs.org
WF Vaz, JMF Custodio, NMN Rodrigues… - Journal of Molecular …, 2017 - Springer
Coumarins are natural and synthetic active ingredients widely applied in diverse types of medicinal treatments, such as cancer, inflammation, infection, and enzyme inhibition (…
Number of citations: 8 link.springer.com
LC Paracatu, ML Zeraik… - Medicinal …, 2017 - ingentaconnect.com
… synthesized a compound by combining the structural features of a dihydrocoumarin and APO. Method: The dihydrocoumarin-apocynin derivative (HCA) was synthesized and evaluated …
Number of citations: 17 www.ingentaconnect.com
P Liu, Y Guo, G Guo, L Dai, G Hu, H Xie - Green Chemistry, 2023 - pubs.rsc.org
In this work, a series of new lignin-graft copolymers were successfully prepared through enzymatic hydrolytic lignin (EHL)-initiated ring-opening alternating copolymerization of 3,4-…
Number of citations: 1 pubs.rsc.org
K Uenishi, A Sudo, T Endo - Macromolecules, 2007 - ACS Publications
This paper describes the alternating character in the copolymerization of glycidyl phenyl ether (GPE) and 3,4-dihydrocoumarin (DHCM) by 2-ethyl-4-methylimidazole (EMI) as an initiator…
Number of citations: 37 pubs.acs.org
BG Lake, JG Evans, DFV Lewis, RJ Price - Food and chemical toxicology, 1994 - Elsevier
The mechanism of coumarin-induced hepatotoxicity in the rat has been investigated by comparing the effects of coumarin with those of three coumarin derivatives, namely 3,4-…
Number of citations: 29 www.sciencedirect.com
AM Api, D Belsito, D Botelho… - Food Chem …, 2021 - fragrancematerialsafetyresource …
… Data show that dihydrocoumarin is not genotoxic. Data on dihydrocoumarin provide a calculated Margin of Exposure (MOE)> 100 for the repeated dose toxicity endpoint. Data on read-…

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